molecular formula C16H10Cl2N4O4 B4036872 3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B4036872
M. Wt: 393.2 g/mol
InChI Key: JKWWPZWEELKPEG-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a nitropyridinyl group, and an oxazole ring. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Nitropyridinyl Group: The nitropyridinyl group is attached via a nucleophilic substitution reaction, typically involving a nitropyridine derivative and a suitable leaving group.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulating Signal Transduction: It can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the nitropyridinyl group, which may affect its biological activity.

    3-(2,6-dichlorophenyl)-5-methyl-N-(2-pyridinyl)-1,2-oxazole-4-carboxamide: Contains a pyridinyl group instead of a nitropyridinyl group, which may result in different chemical and biological properties.

Uniqueness

3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide is unique due to the presence of both the dichlorophenyl and nitropyridinyl groups, which contribute to its distinct chemical reactivity and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O4/c1-8-13(15(21-26-8)14-10(17)3-2-4-11(14)18)16(23)20-12-6-5-9(7-19-12)22(24)25/h2-7H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWWPZWEELKPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide
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3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide
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3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide
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3-(2,6-dichlorophenyl)-5-methyl-N-(5-nitropyridin-2-yl)-1,2-oxazole-4-carboxamide

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